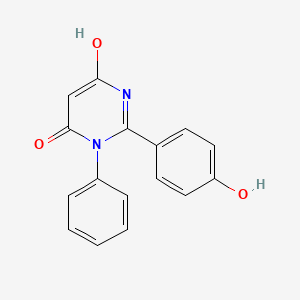
6-Hydroxy-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1-phenyl-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1-phenyl-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a phenyl group, and a hydroxy group
Preparation Methods
The synthesis of 6-Hydroxy-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1-phenyl-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidinone core, followed by the introduction of the phenyl group and the hydroxy group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Hydroxy-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1-phenyl-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the phenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 6-Hydroxy-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1-phenyl-2,3-dihydropyrimidin-4(1H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Hydroxy-1-phenylpyrimidin-4(1H)-one: Lacks the oxocyclohexa-2,5-dien-1-ylidene group.
6-Hydroxy-2-phenylpyrimidin-4(1H)-one: Lacks the oxocyclohexa-2,5-dien-1-ylidene group.
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1-phenylpyrimidin-4(1H)-one: Lacks the hydroxy group.
Properties
CAS No. |
65249-17-4 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
6-hydroxy-2-(4-hydroxyphenyl)-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C16H12N2O3/c19-13-8-6-11(7-9-13)16-17-14(20)10-15(21)18(16)12-4-2-1-3-5-12/h1-10,19-20H |
InChI Key |
CNEZQOAOFSGLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N=C2C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















